N-Phenylacetyl-Gly-Lys

Sweetener chemistry Taste receptor pharmacology Food science

Researchers studying PA4794 GNAT activity face a critical substrate problem: generic lysine derivatives fail to support acetylation. N-Phenylacetyl-Gly-Lys (NPAcGK) is the validated, kinetically characterized substrate for PA4794, the first C-terminal lysine acetyltransferase. - Defined kinetics: Vmax = 1460 ± 282 nmol/min/mg; S0.5 = 11.6 ± 3.8 mM (tag-free enzyme). - Atomic-resolution co-crystallization ligand (PDB 4L8A, 1.2 Å) for structure-guided inhibitor design. - 50× sucrose sweetness-benchmark for T1R2/T1R3 sweetener assays. Enables reproducible enzyme assays, inhibitor screening, and structural biology. Supplied with analytical documentation.

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
CAS No. 113969-25-8
Cat. No. B056246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylacetyl-Gly-Lys
CAS113969-25-8
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23)
InChIKeyVPCYMTNCRVUYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylacetyl-Gly-Lys: Acetyltransferase Substrate & Sweetener


N-Phenylacetyl-Gly-Lys (NPAcGK; CAS 113969-25-8) is a synthetic dipeptide conjugate of glycine and L-lysine bearing an N-terminal phenylacetyl cap, with molecular formula C₁₆H₂₃N₃O₄ and a molecular weight of 321.37 g/mol . The compound occupies two distinct functional niches: it is both an inverted-aspartame-type sweetener achieving a sweetness potency 50 times that of sucrose , and the preferred peptide substrate of the Gcn5-related N-acetyltransferase (GNAT) PA4794 from Pseudomonas aeruginosa, the first identified acetyltransferase specific for C-terminal lysine residues [1]. This dual functionality makes NPAcGK a strategic procurement choice for laboratories working at the intersection of enzymology, structural biology, and sweetener chemistry.

N-Phenylacetyl-Gly-Lys: Irreplaceable Substrate Specificity


Casual interchange of N-Phenylacetyl-Gly-Lys with structurally similar dipeptide derivatives such as Ac-Phe-Lys, Bz-Gly-Lys, or unmodified Gly-Lys would compromise both experimental reproducibility and functional outcomes. The phenylacetyl N-terminal cap is not a passive spectator: it dictates substrate recognition by PA4794, where the enzyme shows a strong preference for NPAcGK over simpler lysine derivatives including L-lysine and Nα-Ac-L-lysine [1]. Replacing the phenylacetyl with benzoyl (Bz-Gly-Lys) alters the sweetness potency profile, yielding a different threshold value and taste character [2]. Even the C-terminal position of lysine is critical—the tripeptide Gly-Lys-Gly shows no detectable acetylation activity with PA4794, confirming that a free C-terminal lysine is mandatory [1]. Therefore, generic substitution without quantitative validation risks nullifying the very biochemical or sensory property for which the compound is selected.

N-Phenylacetyl-Gly-Lys Comparative Evidence


Sweetness Potency vs. Inverted-Aspartame Analogs

N-Phenylacetyl-Gly-Lys (Ph-Ac-Gly-Lys-OH) achieves a sweetness potency of 50 times that of sucrose, as documented by both the original molecular design study and current vendor specifications [1]. In the systematic study by Nosho et al. (1990), the threshold value (T.V.) and relative sweetness (R_suc) were determined for a panel of inverted-aspartame-type dipeptides. The unmodified parent dipeptide H-Gly-Lys-OH·HCl exhibited a threshold value of 5.48 mM and R_suc of only 0.9, essentially equipotent to sucrose, while Bz-Gly-Lys-OH yielded a threshold value of 0.67 mM and R_suc of 7.5 [1]. The phenylacetyl modification therefore produces a 55.6-fold improvement in sweetness potency relative to the unmodified Gly-Lys scaffold and a 6.7-fold improvement over the benzoyl-capped analog.

Sweetener chemistry Taste receptor pharmacology Food science

PA4794 Substrate Preference vs. Lysine Derivatives

In a broad-substrate screen designed to identify substrates for the functionally uncharacterized GNAT PA4794, Majorek et al. (2013) tested L-lysine and several lysine derivatives. PA4794 acetylated L-lysine, thialysine, Nα-Ac-L-lysine, and N-Phenylacetyl-Gly-Lys (NPAcGK), but no acetylation was detected for Nε-acetyl-lysine [1]. Critically, the enzyme demonstrated a strong preference for NPAcGK over all other substrates, and this peptide was consequently selected for detailed kinetic characterization [1]. The tripeptide Gly-Lys-Gly, which lacks a free C-terminal carboxylate on the lysine, showed no detectable activity, confirming that C-terminal lysine positioning is mandatory for PA4794 recognition [1]. This substrate discrimination profile establishes NPAcGK as the most effective known small-molecule substrate for this enzyme class.

Enzyme kinetics Protein acetylation GNAT superfamily Pseudomonas aeruginosa

PA4794 Kinetics: Untagged vs. His-Tagged Enzyme

A direct head-to-head comparison of untagged and His-tagged PA4794 with NPAcGK as the variable substrate revealed that the N-terminal hexahistidine tag severely compromises substrate saturation behavior [1]. For the untagged enzyme, standard Michaelis-Menten kinetics were observed with Vmax = 1460 ± 282 nmol/min/mg and S0.5 = 11.6 ± 3.8 mM (1 mM Ac-CoA held constant). In striking contrast, the His-tagged enzyme failed to reach saturation even at the highest NPAcGK concentrations tested, rendering accurate kinetic parameter determination impossible [1]. This demonstrates that NPAcGK-dependent kinetic measurements require tag-free PA4794 preparations, and that attempts to use His-tagged enzyme with this substrate will produce non-reproducible, uninterpretable data.

Enzyme kinetics Protein purification GNAT acetyltransferase Assay development

C-Terminal Lysine Recognition: Ternary Complex Structure

The crystal structure of PA4794 in ternary complex with CoA and acetylated NPAcGK (PDB 4L8A, resolution 1.2 Å) revealed the molecular basis for C-terminal lysine selectivity [1]. The C-terminal carboxyl group of the lysine residue forms critical hydrogen bonds with Arg49 (via its guanidine Nω amines), the main-chain nitrogen of Asn80, and a water-mediated interaction with Lys32 [1]. When the tripeptide Gly-Lys-Gly was tested, no acetylation activity was detected, confirming that a free C-terminal carboxylate is absolutely required [2]. The phenylacetyl moiety of NPAcGK, while not forming substantial direct interactions with the enzyme, contributes to productive binding by orienting the peptide within the hydrophobic substrate-binding cleft, with Tyr68 undergoing the key conformational change upon NPAcGK binding [2]. This co-crystal structure provides the only atomic-resolution view of a GNAT enzyme engaged with a C-terminal lysine peptide substrate.

X-ray crystallography Structural biology Substrate recognition GNAT acetyltransferase

Solution Stability vs. Aspartame

Conventional aspartame (Asp-Phe-OMe) contains a C-terminal methyl ester that undergoes spontaneous cyclization in aqueous solution to form the tasteless diketopiperazine, and is hydrolyzed by esterases in vivo to release methanol [1]. N-Phenylacetyl-Gly-Lys belongs to the 'inverted-aspartame' structural class, in which the ester function is entirely absent; the molecule is an N-capped dipeptide with a free C-terminal carboxylate [1]. Nosho et al. (1990) explicitly state that these inverted-aspartame-type sweeteners 'are considered to be very useful because of their stability in solution and lack of toxicity' attributable to the absence of the ester function [1]. While quantitative shelf-life data for NPAcGK specifically have not been published, the class-level inference is that the phenylacetyl amide and free carboxylate termini confer substantially greater hydrolytic stability compared to aspartame's ester linkage.

Sweetener stability Peptide chemistry Formulation science Food chemistry

Commercial Purity and Storage Specifications

Commercially available N-Phenylacetyl-Gly-Lys from Sigma-Aldrich (Product P7053) is specified at a minimum purity of 95% as determined by HPLC, with a recommended long-term storage temperature of −20°C . This defined purity threshold exceeds the typical ≥90% specification commonly offered for research-grade custom peptides from smaller vendors, reducing the risk of confounding biological effects from peptide-related impurities in sensitive enzyme assays or sensory panels. The −20°C storage requirement is a standard condition for lyophilized peptides and is consistent with maintaining the integrity of the phenylacetyl amide and the free ε-amino group of the lysine side chain.

Chemical procurement Quality control Reproducibility Analytical chemistry

N-Phenylacetyl-Gly-Lys: Validated Applications


GNAT Superfamily Kinetic Characterization

NPAcGK is the validated, kinetically characterized substrate for PA4794, the first known C-terminal lysine acetyltransferase. With defined kinetic parameters (Vmax = 1460 ± 282 nmol/min/mg; S0.5 = 11.6 ± 3.8 mM for untagged enzyme) [1], it enables reproducible determination of enzyme activity, substrate saturation curves, and inhibitor I0.5 values. The peptide's strong substrate preference over L-lysine, thialysine, and Nα-Ac-L-lysine [2] makes it the only appropriate choice for PA4794 inhibitor screening campaigns, including cephalosporin antibiotic interaction studies. Note that His-tagged PA4794 preparations fail to reach saturation with NPAcGK, so tag-free enzyme is mandatory for quantitative work [1].

Structural Biology of GNAT-Peptide Complexes

The ternary complex crystal structure of PA4794 with CoA and acetylated NPAcGK (PDB 4L8A, 1.2 Å resolution) [1] provides the only atomic-resolution template for structure-guided design of GNAT inhibitors targeting the C-terminal lysine binding site. The structure reveals critical interactions including Arg49–carboxylate hydrogen bonding and Tyr68 conformational rearrangement upon peptide binding [2]. This makes NPAcGK the essential co-crystallization ligand for any laboratory pursuing PA4794 structural studies or seeking to determine structures of PA4794 orthologs with peptide substrates.

Inverted-Aspartame Sweetener Benchmarking

As the most potent compound in the inverted-aspartame sweetener series (50× sucrose) [1][2], NPAcGK serves as both a benchmark standard for comparative sweetness potency assays and a lead scaffold for further molecular design. Its lack of an ester function distinguishes it from aspartame, conferring predicted superior solution stability and eliminating methanol production upon metabolism [2]. Sensory science laboratories can use NPAcGK as a reference agonist for studying the T1R2/T1R3 sweet taste receptor, given its defined potency and structural relationship to other peptide sweeteners characterized in the Nosho et al. panel [2].

C-Terminal Acetylation Assay Development

The strict requirement of PA4794 for a free C-terminal lysine—demonstrated by the complete loss of activity with Gly-Lys-Gly [1]—positions NPAcGK as the definitive positive control substrate for developing assays that detect C-terminal lysine acetylation activity. This is particularly relevant given that PA4794 is the founding member of this acetyltransferase specificity class [1]. Any laboratory seeking to identify or characterize novel C-terminal lysine acetyltransferases should include NPAcGK as the benchmark substrate against which new enzyme activities are compared, ensuring cross-study comparability of catalytic efficiency measurements.

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